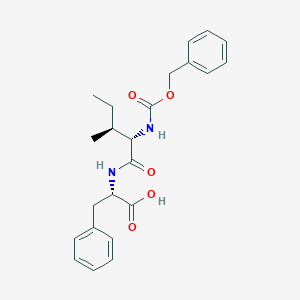

Ácido (S)-2-((2S,3S)-2-(((benciloxi)carbonil)amino)-3-metilpentanamido)-3-fenilpropanoico

Descripción general

Descripción

(S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid is a useful research compound. Its molecular formula is C23H28N2O5 and its molecular weight is 412.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality (S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Caracterización por RMN de estado sólido

El compuesto Z-Ile-Phe-OH se ha utilizado en el campo de la espectroscopia de resonancia magnética nuclear (RMN) de estado sólido . Esta técnica proporciona información estructural significativa con respecto a la conformación y la dinámica de una variedad de muestras sólidas . En un estudio, se registraron los espectros de RMN de estado sólido de 13 C y 15 N de un dipéptido de isoleucina-fenilalanina (Ile–Phe–OH) autoensamblado . Los resultados indicaron que la estructura autoensamblada reflejaba estrechamente la estructura cristalina .

Autoensamblaje en nanomedicina

Las moléculas basadas en Z-Ile-Phe-OH han encontrado una gama de aplicaciones en nanomedicina, desde la administración de fármacos y biomateriales hasta nuevos paradigmas terapéuticos . El motivo Phe-Phe, al que pertenece Z-Ile-Phe-OH, ha ganado popularidad como un bloque de construcción minimalista para impulsar el autoensamblaje de péptidos cortos y sus análogos en nanoestructuras e hidrogeles .

Formación de hidrogel

Los distintos isómeros estereoisómeros de Ile-Phe y Phe-Ile, que incluyen Z-Ile-Phe-OH, se han investigado por su comportamiento de autoensamblaje en solución salina tamponada con fosfatos (PBS) para formar hidrogeles . Se han utilizado técnicas como la microscopía electrónica de transmisión (TEM), la espectroscopia de infrarrojo con reflexión total atenuada (ATR-IR), el dicroísmo circular (CD) y la reometría oscilatoria para caracterizar estos hidrogeles .

Mecanismo De Acción

Target of Action

Z-Ile-Phe-OH, also known as (S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid, primarily targets specific enzymes and receptors involved in peptide signaling and metabolism. These targets often include proteases and peptidases, which play crucial roles in protein degradation and processing .

Mode of Action

Z-Ile-Phe-OH interacts with its targets by binding to the active sites of proteases and peptidases. This binding inhibits the enzymatic activity, preventing the breakdown of specific peptides. The inhibition can lead to an accumulation of peptides, which may have various biological effects depending on the context .

Biochemical Pathways

The inhibition of proteases and peptidases by Z-Ile-Phe-OH affects several biochemical pathways, particularly those involved in protein and peptide metabolism. This can influence pathways related to cell signaling, immune responses, and metabolic regulation. For example, the accumulation of certain peptides can modulate signaling pathways such as mTORC1, AMPK, and MAPK, which are critical for protein synthesis, nutrient sensing, and cellular stress responses .

Pharmacokinetics

The pharmacokinetics of Z-Ile-Phe-OH involves its absorption, distribution, metabolism, and excretion (ADME). The compound is typically absorbed through the gastrointestinal tract and distributed to various tissues. Its metabolism primarily occurs in the liver, where it is broken down by hepatic enzymes. The metabolites are then excreted via the kidneys. The bioavailability of Z-Ile-Phe-OH can be influenced by factors such as its solubility, stability, and the presence of transport proteins .

Result of Action

At the molecular level, the inhibition of proteases and peptidases by Z-Ile-Phe-OH leads to the accumulation of specific peptides. This can result in altered cellular signaling, changes in metabolic processes, and modulation of immune responses. At the cellular level, these changes can affect cell growth, differentiation, and apoptosis, depending on the specific peptides involved and the cellular context .

Action Environment

The efficacy and stability of Z-Ile-Phe-OH can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the compound’s stability may decrease in highly acidic or basic environments, affecting its bioavailability and therapeutic efficacy. Additionally, interactions with other drugs or dietary components can modulate its absorption and metabolism .

Actividad Biológica

(S)-2-((2S,3S)-2-(((Benzyloxy)carbonyl)amino)-3-methylpentanamido)-3-phenylpropanoic acid, commonly referred to as Compound A, is a synthetic amino acid derivative that has garnered attention in biochemical and pharmaceutical research. Its unique structure, which includes a benzyloxycarbonyl group and a phenylpropanoic acid moiety, suggests potential biological activities that merit detailed exploration.

- Molecular Formula : C20H30N2O5

- Molecular Weight : 378.46 g/mol

- CAS Number : 42538-01-2

- Purity : ≥ 97% .

The biological activity of Compound A is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic processes. The benzyloxycarbonyl group enhances its lipophilicity, potentially facilitating cellular uptake and interaction with lipid membranes.

Enzyme Inhibition

Research indicates that Compound A may act as an inhibitor of specific proteases and enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of phenylpropanoic acids can modulate the activity of matrix metalloproteinases (MMPs), which are crucial in tissue remodeling and inflammation .

Antitumor Activity

Several studies have investigated the antitumor potential of phenylpropanoic acid derivatives. In vitro assays demonstrated that Compound A exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

Anti-inflammatory Effects

Compound A has also shown promise in modulating inflammatory responses. In animal models, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests potential applications in treating inflammatory diseases .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis | |

| Anti-inflammatory | Reduces cytokine levels | |

| Enzyme inhibition | Inhibits MMP activity |

Case Studies

-

Case Study on Antitumor Activity :

- Objective : To evaluate the cytotoxic effects of Compound A on breast cancer cell lines.

- Method : MTT assay was performed on MCF-7 cells treated with varying concentrations of Compound A.

- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated at approximately 15 µM.

-

Case Study on Anti-inflammatory Effects :

- Objective : To assess the impact of Compound A on inflammatory markers in a murine model.

- Method : Mice were administered Compound A prior to inducing inflammation using LPS.

- Results : Marked decrease in serum levels of TNF-alpha and IL-6 was noted, supporting its potential use in inflammatory diseases.

Propiedades

IUPAC Name |

(2S)-2-[[(2S,3S)-3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O5/c1-3-16(2)20(25-23(29)30-15-18-12-8-5-9-13-18)21(26)24-19(22(27)28)14-17-10-6-4-7-11-17/h4-13,16,19-20H,3,14-15H2,1-2H3,(H,24,26)(H,25,29)(H,27,28)/t16-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARWIWKBRNYMFJM-VDGAXYAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10157615 | |

| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-isoleucyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13254-07-4 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13254-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-isoleucyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013254074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-isoleucyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10157615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-isoleucyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.